molecular formula C14H30 B3049505 Decane, 5,6-diethyl CAS No. 20904-62-5

Decane, 5,6-diethyl

Cat. No. B3049505
CAS RN: 20904-62-5
M. Wt: 198.39 g/mol
InChI Key: VCIFLYRPDSIJRB-UHFFFAOYSA-N
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Description

Decane, 5,6-diethyl is an alkane . It is a nonpolar solvent, does not dissolve in water, and is readily combustible . It is of little importance as a chemical feedstock .


Molecular Structure Analysis

The molecular formula of this compound is C14H30 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 198.39 . It has various properties such as ideal gas heat capacity, dynamic viscosity, standard Gibbs free energy of formation, enthalpy of formation at standard conditions, and enthalpy of fusion at standard conditions .

Safety and Hazards

Decane, 5,6-diethyl should be handled with care. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Keep away from open flames, hot surfaces, and sources of ignition. Use only non-sparking tools and explosion-proof equipment .

Future Directions

There is limited toxicological information on Decane, 5,6-diethyl . It is a ubiquitous pollutant in indoor and outdoor air and in water . The human toxicological impact of this compound may be considerable, since it occurs with proven carcinogenic hydrocarbons in many mixtures of environmental concern such as fuel combustion products, cigarette smoke, and certain petroleum distillates . Further studies are needed to understand its impact on human health and the environment.

properties

IUPAC Name

5,6-diethyldecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30/c1-5-9-11-13(7-3)14(8-4)12-10-6-2/h13-14H,5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIFLYRPDSIJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(CC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336205
Record name Decane, 5,6-diethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20904-62-5
Record name Decane, 5,6-diethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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